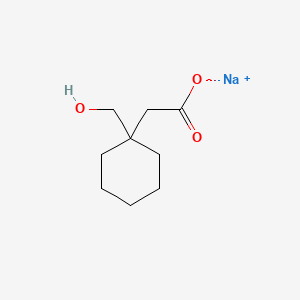
Unii-I3W0wcc63A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Unii-I3W0wcc63A involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the appropriate starting materials. These reactions may include condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Functional groups such as chlorine, nitrogen, and sulfur are introduced into the core structure through substitution reactions. These reactions are carried out under controlled conditions to ensure the desired functional groups are incorporated correctly.
Purification and Isolation: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a pure compound suitable for further applications.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Unii-I3W0wcc63A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Unii-I3W0wcc63A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of specific functional groups on biological systems. It may be used in assays to investigate enzyme activity, protein interactions, and cellular responses.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It may be used as a lead compound for designing molecules with therapeutic properties.
Industry: this compound is used in industrial processes for the synthesis of specialty chemicals and materials. It may be employed in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Unii-I3W0wcc63A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Unii-I3W0wcc63A can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
BTS-74398: This compound shares the same core structure as this compound but may have different functional groups or stereochemistry.
SPD-473: Another compound with a similar core structure but different functional groups and properties.
CAS 548491-50-5: A compound with a similar molecular formula and structure but distinct chemical properties.
This compound stands out due to its specific functional groups and unique chemical properties, making it valuable for various scientific research applications.
Propiedades
Número CAS |
548491-50-5 |
|---|---|
Fórmula molecular |
C25H35Cl2NO8S |
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
1-[1-(3,4-dichlorophenyl)cyclobutyl]-2-[3-(diethylamino)propylsulfanyl]ethanone;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C19H27Cl2NOS.C6H8O7/c1-3-22(4-2)11-6-12-24-14-18(23)19(9-5-10-19)15-7-8-16(20)17(21)13-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13H,3-6,9-12,14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
UZRGKFGYFHQJAW-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)CSCCCN(CCN)CCN |
SMILES canónico |
CCN(CC)CCCSCC(=O)C1(CCC1)C2=CC(=C(C=C2)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SPD-473; BTS-74398; SPD473; BTS74398; SPD 473; BTS 74398 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)







